molecular formula C16H15N3O B8042860 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzamide CAS No. 61447-65-2

4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzamide

Cat. No.: B8042860
CAS No.: 61447-65-2
M. Wt: 265.31 g/mol
InChI Key: IENTVBZWTXPSOJ-UHFFFAOYSA-N
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Description

4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzamide is a heterocyclic compound featuring a dihydropyrazole core fused with a benzamide group. The dihydropyrazole ring (4,5-dihydro-1H-pyrazole) is substituted at the 3-position with a phenyl group and at the 1-position with a benzamide moiety. This scaffold is notable for its structural rigidity, which arises from the partial planarity between the dihydropyrazole and aromatic rings, as observed in closely related analogs .

Properties

IUPAC Name

4-(5-phenyl-3,4-dihydropyrazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c17-16(20)13-6-8-14(9-7-13)19-11-10-15(18-19)12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENTVBZWTXPSOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80817395
Record name 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80817395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61447-65-2
Record name 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80817395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzamide typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted hydrazines. One common method is the reaction of chalcones with hydrazine hydrate under reflux conditions . The reaction is usually carried out in the presence of a catalyst, such as acetic acid or p-toluenesulfonic acid, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of pyrazoline derivatives, including 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzamide, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that derivatives of 4,5-dihydro-1H-pyrazole, including 4-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzamide, exhibit significant antitumor properties. The compound has been shown to inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, studies have demonstrated that pyrazole derivatives can target the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell survival and proliferation .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in vitro. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity
Another area of interest is the antimicrobial activity of 4-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzamide. Studies have reported its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. This property makes it a candidate for developing new antimicrobial agents .

Agricultural Science

Pesticide Development
The structure of 4-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzamide lends itself to modifications that enhance its efficacy as a pesticide. Research has focused on synthesizing analogs that exhibit higher potency against agricultural pests while minimizing toxicity to non-target organisms. These compounds could serve as eco-friendly alternatives to existing pesticides .

Material Science

Polymer Chemistry
In material science, derivatives of 4-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzamide have been explored for their potential use in polymer synthesis. The compound can act as a monomer or cross-linking agent in the production of polymers with enhanced thermal stability and mechanical properties. This application is particularly relevant in creating materials for high-performance coatings and composites .

Summary Table of Applications

Field Application Findings/Notes
Medicinal ChemistryAntitumor ActivityInhibits cancer cell lines via apoptosis; targets PI3K/Akt/mTOR pathway
Anti-inflammatory PropertiesReduces pro-inflammatory cytokines; potential treatment for inflammatory diseases
Antimicrobial ActivityEffective against antibiotic-resistant bacteria; potential new antimicrobial agents
Agricultural SciencePesticide DevelopmentEco-friendly alternatives to conventional pesticides; higher potency against pests
Material SciencePolymer ChemistryUsed as monomer or cross-linking agent; enhances thermal stability and mechanical properties

Case Study 1: Antitumor Effects

A study published in a peer-reviewed journal examined the effects of various pyrazole derivatives on human cancer cell lines. The results indicated that compounds similar to 4-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzamide significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways.

Case Study 2: Anti-inflammatory Mechanism

In another investigation focusing on inflammatory responses, researchers evaluated the impact of this compound on macrophage cells stimulated with lipopolysaccharides (LPS). The findings revealed a marked reduction in TNF-alpha and IL-6 levels, suggesting its utility in managing chronic inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzamide shares structural motifs with several derivatives, differing primarily in substituents on the pyrazole ring, benzamide group, or adjacent aromatic systems. Below is a detailed comparison based on structural, spectroscopic, and functional properties:

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Core Structure Key Substituents Dihedral Angle (°) Biological Activity Reference
4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzamide Dihydropyrazole + benzamide 3-Phenyl, 4-benzamide Not reported Not reported (structural focus)
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzamide Pyrrole + benzamide 2,5-Dimethylpyrrole N/A 2.2-fold increase in cell-specific productivity
MC4281 (KAT8 inhibitor) Dihydropyrazole + benzamide 3-Methyl, 4-(pyrrol-2-ylmethylene), N,N-dimethyl benzamide N/A Potent KAT8 acetyltransferase inhibition
1-{5-[4-(Hexyloxy)phenyl]-3-phenyl...}ethanone Dihydropyrazole + ethanone 3-Phenyl, 5-(hexyloxyphenyl) 1.96 Structural stability via C-H⋯π interactions

Key Findings

Substituent Effects on Biological Activity :

  • The 2,5-dimethylpyrrole substituent in 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzamide enhances cell-specific productivity, likely due to improved lipophilicity or target engagement .
  • In MC4281, the N,N-dimethylbenzamide and pyrrole-methylene groups contribute to KAT8 inhibition by optimizing electronic and steric interactions with the enzyme’s active site .

Structural Rigidity and Planarity :

  • The hexyloxy-substituted analog in exhibits near-planarity (dihedral angle = 1.96°) between the dihydropyrazole and phenyl rings, promoting stable crystal packing via C-H⋯π interactions. This suggests that similar planarity in 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzamide may enhance intermolecular interactions in solid-state or target-binding contexts .

Spectroscopic Properties :

  • MC4281’s NMR data (e.g., δ 2.98 ppm for N(CH₃)₂) highlight the electron-donating effects of dimethylamine on the benzamide group, which could influence hydrogen-bonding capacity and solubility .

Methodological Insights

  • Crystallography : SHELX software () and structure validation protocols () underpin the accuracy of reported crystal structures, including dihedral angles and packing motifs .
  • Electronic Analysis : Tools like Multiwfn () enable detailed wavefunction analysis, which could further elucidate electronic effects of substituents on reactivity or binding .

Biological Activity

4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzamide is C16H16N2C_{16}H_{16}N_2, with a molecular weight of 252.31 g/mol. The compound features a pyrazole ring fused with a phenyl group, which contributes to its biological properties.

Structural Information

PropertyValue
Molecular FormulaC16H16N2
Molecular Weight252.31 g/mol
SMILESC1=CC(N=N1)C2=CC=CC=C2C(=O)N
InChIInChI=1S/C16H16N2/c17-15(18)14-12-10-8-6-4-2-1-3-5-7-9(14)11(18)13/h1-12H,13H2,(H,17,18)

Mechanisms of Biological Activity

The biological activity of 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzamide is primarily attributed to its interaction with various biological targets:

  • Anticancer Activity : Research indicates that pyrazole derivatives exhibit significant anticancer properties by inducing apoptosis in cancer cells. For instance, compounds similar to 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzamide have shown IC50 values in the range of 49.85 µM against A549 lung cancer cells .
  • Anti-inflammatory Effects : Pyrazole derivatives have been investigated for their anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes linked to various diseases. For example, it has been suggested that related pyrazole compounds can inhibit Polo-like kinase 1 (PLK1), which is crucial in cell cycle regulation .

Research Findings and Case Studies

Several studies have explored the biological activities of pyrazole derivatives, including 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzamide:

Table 1: Summary of Biological Activities

Study ReferenceActivity TypeFindingsIC50/EC50 Values
AntitumorInduced apoptosis in A549 cellsIC50 = 49.85 µM
AntimalarialInhibition of PfATP4-associated Na+-ATPaseEC50 = 0.088–1.19 µM
PLK1 InhibitionSelective inhibition of PLK1Not specified

Q & A

Q. What are the standard synthetic protocols for 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzamide, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation reactions, where substituted hydrazines react with α,β-unsaturated carbonyl precursors. For optimization, employ Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. Statistical tools like factorial design minimize experimental runs while maximizing data quality . Characterization via HPLC and NMR ensures purity and structural confirmation .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Use 1H/13C NMR to confirm the dihydro-pyrazole ring and benzamide moiety, with emphasis on coupling constants to verify stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (≥95% purity threshold) ensures synthetic fidelity. For polymorphic analysis, pair X-ray diffraction with FT-IR to resolve crystal packing and hydrogen-bonding interactions .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanism and transition states in the synthesis of this compound?

Apply density functional theory (DFT) to model reaction pathways, identifying intermediates and activation energies. Tools like COMSOL Multiphysics integrate quantum-chemical calculations with experimental data to predict regioselectivity in cyclocondensation steps. Pair transition state analysis with experimental kinetics (e.g., stopped-flow spectroscopy) to validate computational models .

Q. What strategies resolve contradictory data in biological activity studies (e.g., enzyme inhibition vs. cytotoxicity)?

Adopt multivariate statistical analysis to decouple confounding variables (e.g., solvent effects, cellular uptake efficiency). Use dose-response matrices to distinguish target-specific activity from off-target effects. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .

Q. How can AI-driven platforms enhance the design of derivatives with improved pharmacokinetic properties?

Implement generative adversarial networks (GANs) to predict ADMET profiles (absorption, distribution, metabolism, excretion, toxicity). Train models on datasets like ChEMBL, focusing on solubility and metabolic stability. Validate predictions using microsomal stability assays and Caco-2 permeability studies .

Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

Scale-up issues include heat dissipation in exothermic cyclocondensation steps and byproduct accumulation. Use continuous flow reactors to improve thermal control and membrane separation technologies (e.g., nanofiltration) for in-line purification. Optimize solvent recovery via lifecycle assessment (LCA) to reduce waste .

Q. How does the compound interact with environmental matrices, and what are its degradation pathways?

Conduct fate-and-transport studies under simulated environmental conditions (e.g., aqueous photolysis, soil adsorption). Use LC-QTOF-MS to identify degradation products and ECOSAR models to predict ecotoxicity. Compare experimental half-lives with computational predictions to refine environmental risk assessments .

Q. Can heterogeneous catalysis improve the sustainability of its synthesis?

Test immobilized catalysts (e.g., metal-organic frameworks or zeolites) to enhance recyclability and reduce metal leaching. Monitor reaction efficiency via kinetic profiling and characterize spent catalysts with XPS and TEM to assess stability. Compare energy metrics (e.g., E-factor) with homogeneous systems .

Q. Methodological Emphasis :

  • Experimental Design : Prioritize DOE and computational-aided workflows to minimize trial-and-error .
  • Data Validation : Cross-correlate computational predictions (e.g., DFT, AI) with empirical data to ensure robustness .
  • Sustainability : Integrate green chemistry principles (e.g., solvent selection guides, energy-efficient reactors) .

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